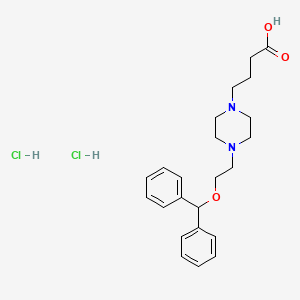
Isosamarcandin angelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosamarcandin angelate is a sesquiterpene coumarin compound isolated from the roots of plants in the Ferula genus, particularly Ferula tingitana . Sesquiterpene coumarins are a group of natural products known for their diverse biological activities and are found in various plants of the Apiaceae, Asteraceae, and Rutaceae families .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isosamarcandin angelate can be synthesized through the semi-synthesis of sesquiterpene coumarins. One common method involves the isolation of the precursor compound, such as coladonin, from the chloroform extract of Ferula tunetana roots . The precursor is then subjected to oxidation reactions, such as the Jones oxidation, to form intermediates that can be further condensed with aryl aldehydes to produce various derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the roots of Ferula tingitana. The extraction process includes chromatography techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Isosamarcandin angelate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Jones reagent to form intermediates.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various aryl aldehydes to form derivatives.
Common Reagents and Conditions
Jones Reagent: Used for oxidation reactions.
Sodium Borohydride: Used for reduction reactions.
Aryl Aldehydes: Used in condensation reactions to form derivatives.
Major Products Formed
The major products formed from these reactions include various arylidene-based sesquiterpene coumarin derivatives, which have been characterized by NMR and ESI-HRMS experiments .
Applications De Recherche Scientifique
Isosamarcandin angelate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of isosamarcandin angelate involves its interaction with molecular targets and pathways. Sesquiterpene coumarins, including this compound, are known to inhibit enzymes such as α-amylase, which plays a role in carbohydrate metabolism . The compound’s cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis and inhibit cell proliferation .
Comparaison Avec Des Composés Similaires
Isosamarcandin angelate is unique among sesquiterpene coumarins due to its specific structure and biological activities. Similar compounds include:
Samarcandin: Another sesquiterpene coumarin with similar biological activities.
Coladonin: A precursor compound used in the synthesis of this compound.
Ferusinol: A cyclopentanesesquiterpene coumarin isolated from Ferula sinaica.
These compounds share similar structural features but differ in their specific biological activities and applications.
Propriétés
Formule moléculaire |
C29H38O6 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
[6-hydroxy-1,1,4a,6-tetramethyl-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H38O6/c1-7-18(2)26(31)35-24-13-14-28(5)22(27(24,3)4)12-15-29(6,32)23(28)17-33-20-10-8-19-9-11-25(30)34-21(19)16-20/h7-11,16,22-24,32H,12-15,17H2,1-6H3/b18-7- |
Clé InChI |
UFPQYBAJCMMCRR-WSVATBPTSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
SMILES canonique |
CC=C(C)C(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)


![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)

![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)






![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)
